2,6-Dimethylbenzo[b]thiophene
Overview
Description
2,6-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound with the molecular formula C10H10S It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,6-dimethylphenylthiol with a suitable electrophile. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,6-Dimethylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzo[b]thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl substitutions.
2-Methylbenzo[b]thiophene: A derivative with a single methyl group at the 2 position.
3,5-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 3 and 5 positions.
Comparison: 2,6-Dimethylbenzo[b]thiophene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,6-dimethyl-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNLERCYWDNHPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.